N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine typically involves multiple steps, including the formation of the piperazine, thiazole, and pyridine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs boron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Imidazo[1,2-a]pyridines: Commonly used in medicinal chemistry for their diverse biological activities.
Uniqueness
N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H27N5OS |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-[4-methyl-2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C20H27N5OS/c1-15-18(27-20(22-15)23-17-9-5-6-10-21-17)19(26)25-13-11-24(12-14-25)16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-14H2,1H3,(H,21,22,23) |
InChI Key |
JEPYFAKBNQRFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)N3CCN(CC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.